molecular formula C10H22O2 B3282266 3-(1,3-Dimethylbutoxy)-2-butanol CAS No. 74810-45-0

3-(1,3-Dimethylbutoxy)-2-butanol

Cat. No.: B3282266
CAS No.: 74810-45-0
M. Wt: 174.28 g/mol
InChI Key: JZJIEBREECLIGW-UHFFFAOYSA-N
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Description

3-(1,3-Dimethylbutoxy)-2-butanol is an organic compound with a complex structure that includes a butanol backbone substituted with a 1,3-dimethylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethylbutoxy)-2-butanol typically involves the reaction of 1,3-dimethylbutanol with a suitable butanol derivative under controlled conditions. One common method is the etherification reaction, where 1,3-dimethylbutanol is reacted with 2-butanol in the presence of an acid catalyst to form the desired compound. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethylbutoxy)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols.

Scientific Research Applications

3-(1,3-Dimethylbutoxy)-2-butanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial formulations.

Mechanism of Action

The mechanism by which 3-(1,3-Dimethylbutoxy)-2-butanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The butoxy group can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dimethylbutoxy)-1-propanol: Similar structure but with a propanol backbone.

    3-(1,3-Dimethylbutoxy)-2-propanol: Similar structure but with a different substitution pattern on the butanol backbone.

Uniqueness

3-(1,3-Dimethylbutoxy)-2-butanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical interactions is required.

Properties

IUPAC Name

3-(4-methylpentan-2-yloxy)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-7(2)6-8(3)12-10(5)9(4)11/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJIEBREECLIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC(C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 2
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 3
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 4
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 5
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 6
3-(1,3-Dimethylbutoxy)-2-butanol

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